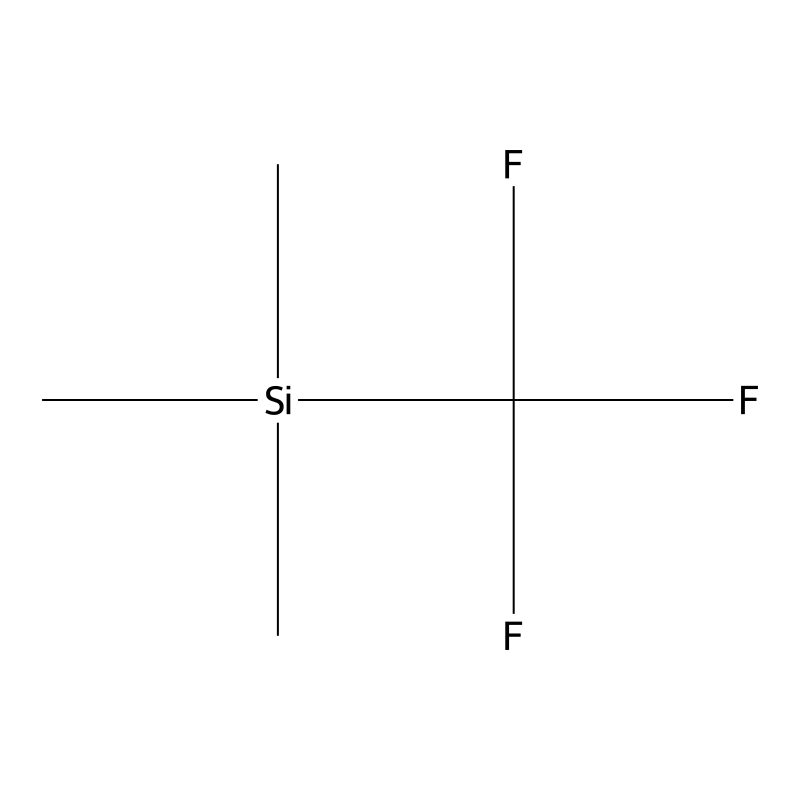(Trifluoromethyl)trimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Trifluoromethylated Compounds
Nucleophilic addition to aldehydes and ketones
Trimethyl(trifluoromethyl)silane can react with aldehydes and ketones in the presence of a Lewis acid catalyst to form trifluoromethylated alcohols and ethers, respectively. This reaction is particularly valuable for introducing the trifluoromethyl group into complex molecules with various functional groups [].
Trifluoromethylation of imines and enamines
Similar to the reaction with aldehydes and ketones, trimethyl(trifluoromethyl)silane can be used to introduce the trifluoromethyl group into imines and enamines under Lewis acid catalysis. This reaction provides access to trifluoromethylated amines, which are important building blocks in drug discovery and materials science [, ].
Conversion of H-phosphonates to CF₃-phosphonates
Trimethyl(trifluoromethyl)silane can be employed to transform H-phosphonates, which are organic molecules containing a phosphorus-hydrogen bond, into their corresponding trifluoromethylated derivatives (CF₃-phosphonates). This reaction is valuable for synthesizing novel organophosphorus compounds with potential applications in agriculture and medicine [].
(Trifluoromethyl)trimethylsilane, commonly known as the Ruppert-Prakash reagent, is an organosilicon compound with the chemical formula CF₃Si(CH₃)₃. It appears as a colorless liquid and serves as a crucial reagent in organic chemistry for introducing the trifluoromethyl group into various organic substrates. This compound was first synthesized in 1984 by Ingo Ruppert and has since been developed for broader applications in organic synthesis by G. K. Surya Prakash and others .
The trifluoromethylation reactions involving TMSCF₃ typically proceed through the generation of the trifluoromethyl anion (CF₃⁻). This highly nucleophilic anion readily attacks electrophilic centers in organic molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new C-F bonds [].
The primary utility of (trifluoromethyl)trimethylsilane lies in its ability to participate in nucleophilic trifluoromethylation reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, to form trimethylsilyl ethers. The mechanism involves the generation of a highly reactive trifluoromethide intermediate, which subsequently attacks the carbonyl group, resulting in the formation of an alkoxide that is then silylated by the reagent .
Additionally, (trifluoromethyl)trimethylsilane can convert esters into trifluoromethyl ketones. The reagent's efficiency is enhanced in the presence of metal salts or fluoride-containing species, which facilitate the reaction process . Notably, it has largely replaced less stable reagents like trifluoromethyllithium due to its improved stability and reactivity.
The incorporation of the trifluoromethyl group into pharmaceuticals and agrochemicals is significant because it can enhance chemical stability, improve lipophilicity, and increase bioavailability. The trifluoromethyl group is prevalent in many drug candidates, contributing to their metabolic stability and protein binding affinity . Research has shown that compounds containing this functional group often exhibit improved pharmacological properties compared to their non-fluorinated counterparts.
(Trifluoromethyl)trimethylsilane can be synthesized through several methods:
- Initial Synthesis: The original method involves reacting bromotrifluoromethane with trimethylsilyl chloride in the presence of a phosphorus-based catalyst .
- Alternative Synthesis: A more environmentally friendly approach was developed that uses fluoroform and trimethylsilyl chloride with potassium hexamethyldisilazide as a base, yielding (trifluoromethyl)trimethylsilane without ozone-depleting substances .
- Recent Advances: Various modifications to these methods have been explored to improve yields and reduce environmental impact, including using different catalysts and reaction conditions.
The applications of (trifluoromethyl)trimethylsilane are diverse:
- Organic Synthesis: It is widely used for introducing trifluoromethyl groups into organic molecules, facilitating the development of new pharmaceuticals.
- Material Science: Its unique properties make it useful in creating fluorinated polymers and materials with specific characteristics.
- Agricultural Chemicals: The compound's ability to enhance the efficacy of agrochemicals makes it valuable in agricultural applications .
Studies have focused on the interactions of (trifluoromethyl)trimethylsilane with various nucleophiles and electrophiles. Recent research highlights its role in oxidative trifluoromethylation reactions involving C-H bonds, demonstrating its versatility as a nucleophilic trifluoromethylating agent. These studies have explored its compatibility with a range of substrates, including aryl boronic acids and terminal alkenes, indicating its potential for broad application in synthetic chemistry .
Several compounds share structural or functional similarities with (trifluoromethyl)trimethylsilane:
| Compound Name | Structure | Key Features |
|---|---|---|
| Trifluoromethyllithium | CF₃Li | Highly reactive but unstable; used in similar reactions |
| Trichlorosilane | Cl₃Si | Used for silanization but lacks fluorine functionality |
| Trimethylsilyl chloride | ClSi(CH₃)₃ | Precursor for many silanes but does not contain CF₃ |
| Trifluoroacetic acid | CF₃COOH | Used as a reagent but less versatile than TMSCF₃ |
(Trifluoromethyl)trimethylsilane stands out due to its stability compared to trifluoromethyllithium and its unique ability to introduce the trifluoromethyl group efficiently into a wide variety of substrates without significant side reactions . This makes it an invaluable tool in modern organic synthesis.
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant







